molecular formula C22H33Cl2N3O4 B11716063 DL,DL-Asalin CAS No. 7428-49-1

DL,DL-Asalin

Cat. No.: B11716063
CAS No.: 7428-49-1
M. Wt: 474.4 g/mol
InChI Key: LGLLXTFYYXSARU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[N-Acetyl-4-[bis(2-chloroethyl)amino]phenylalanyl]valine ethyl ester typically involves multiple steps, starting from readily available starting materials. The key steps include:

Industrial Production Methods

Industrial production of N-[N-Acetyl-4-[bis(2-chloroethyl)amino]phenylalanyl]valine ethyl ester follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, purification steps, and quality control measures to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[N-Acetyl-4-[bis(2-chloroethyl)amino]phenylalanyl]valine ethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[N-Acetyl-4-[bis(2-chloroethyl)amino]phenylalanyl]valine ethyl ester has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic applications, including as an anticancer agent due to its ability to interact with DNA and proteins.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[N-Acetyl-4-[bis(2-chloroethyl)amino]phenylalanyl]valine ethyl ester involves its interaction with molecular targets such as DNA and proteins. The bis(2-chloroethyl)amino group can form covalent bonds with nucleophilic sites on DNA, leading to DNA cross-linking and inhibition of DNA replication. This property makes it a potential candidate for anticancer therapy .

Comparison with Similar Compounds

Similar Compounds

    N-Acetylsarcolysylvaline: Similar structure but lacks the ethyl ester moiety.

    Asalin: Contains a similar bis(2-chloroethyl)amino group but different side chains.

Uniqueness

N-[N-Acetyl-4-[bis(2-chloroethyl)amino]phenylalanyl]valine ethyl ester is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to form covalent bonds with DNA and proteins sets it apart from other similar compounds.

Properties

CAS No.

7428-49-1

Molecular Formula

C22H33Cl2N3O4

Molecular Weight

474.4 g/mol

IUPAC Name

ethyl 2-[[2-acetamido-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoyl]amino]-3-methylbutanoate

InChI

InChI=1S/C22H33Cl2N3O4/c1-5-31-22(30)20(15(2)3)26-21(29)19(25-16(4)28)14-17-6-8-18(9-7-17)27(12-10-23)13-11-24/h6-9,15,19-20H,5,10-14H2,1-4H3,(H,25,28)(H,26,29)

InChI Key

LGLLXTFYYXSARU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C(C)C)NC(=O)C(CC1=CC=C(C=C1)N(CCCl)CCCl)NC(=O)C

Origin of Product

United States

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